5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13-8-12(14(19)20)18(17-13)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFYYFSXOTVZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378463 | |
| Record name | 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-03-1 | |
| Record name | 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,3-Diketone Precursors
The pyrazole ring is typically formed via cyclization of 1,3-diketones with hydrazines. For example, ethyl 3-oxopent-4-ynoate reacts with tert-butyl hydrazine to yield 5-tert-butylpyrazole-3-carboxylate derivatives. Modifications include:
Hydrazine Cyclization
Hydrazine monohydrate in ethanol (1:1 molar ratio) at 60°C for 4 h yields the pyrazole core. NMR monitoring confirms regioselectivity, with the tert-butyl group predominantly at position 5 due to steric directing effects.
Alkylation of Pyrazole Nitrogen
Introduction of 4-Fluorobenzyl Group
The 4-fluorobenzyl group is introduced via nucleophilic substitution or Mitsunobu reaction:
Regiochemical Control
Competing alkylation at N1 vs. N2 is mitigated by steric hindrance from the tert-butyl group, favoring substitution at position 2. Post-reaction analysis via ¹H-NMR (NOE experiments) confirms substitution patterns.
Carboxylic Acid Functionalization
Ester Hydrolysis
The tert-butyl ester (common protective group) is hydrolyzed under acidic conditions:
Direct Carboxylation
For pyrazoles lacking pre-installed esters, carboxylation via CO₂ insertion (Rh catalysis) or oxidation of hydroxymethyl groups (KMnO₄, acidic conditions) may be employed.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces the 4-fluorobenzyl group post-cyclization:
Reductive Amination
For analogs, reductive amination of pyrazole aldehydes with 4-fluorobenzylamine (NaBH₃CN, MeOH) offers an alternative route, though less applicable to the target compound.
Optimization and Scale-Up Considerations
Reaction Condition Tables
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Hydrazine monohydrate, AcOH, 80°C, 8 h | 78 | 95 |
| Alkylation | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C, 12 h | 85 | 98 |
| Ester Hydrolysis | 6 M HCl/MeOH, reflux, 4 h | 92 | 99 |
Purification Techniques
- Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate).
- Recrystallization : Ethanol/water (7:3) for final carboxylic acid product.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows >99% purity at Rt = 6.78 min.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards specific targets, while the carboxylic acid group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Pyrazole Derivatives
*Molecular weights are calculated unless stated otherwise.
Key Observations:
Functional Groups: The target compound’s carboxylic acid group distinguishes it from ester-containing analogs like FUB-PB-22 and the compound in . Carboxylic acids are more polar and may exhibit stronger hydrogen-bonding interactions compared to esters .
Fluorine Substitution :
- The 4-fluorophenyl group is shared with FUB-PB-22 and Example 75. Fluorine’s electronegativity can enhance binding affinity to hydrophobic pockets in biological targets .
Core Heterocycles :
- Pyrazolo[3,4-d]pyrimidine () and indole () cores offer expanded π-systems for target engagement, contrasting with the simpler pyrazole in the target compound .
Table 2: Reported Properties of Analogs
Key Findings:
- Melting Points : Example 75 () has a relatively high melting point (163–166°C), likely due to its fused-ring system and crystalline packing . Data for the target compound are lacking but could be predicted to be lower due to its less rigid structure.
- The chromen-4-one moiety in Example 75 suggests kinase or topoisomerase inhibition, highlighting how core structure dictates target selectivity .
Biological Activity
5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features including a tert-butyl group, a fluorophenyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H17FN2O2 |
| Molecular Weight | 276.306 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 442.4 °C |
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In various studies, compounds in this class have been evaluated against multiple cancer cell lines, demonstrating promising results.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition :
- In Vivo Studies :
Antimicrobial Activity
Initial evaluations have suggested moderate antimicrobial activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) :
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Its structural components enhance binding affinity to various receptors, influencing downstream signaling cascades.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves pyrazole ring formation, tert-butyl group introduction via alkylation, and fluorophenylmethyl substitution. Protection/deprotection strategies (e.g., tert-butoxycarbonyl [BOC]) are critical. For example, analogous compounds require sequential coupling of fluorophenylmethyl groups under Pd catalysis, followed by acidic hydrolysis to yield the carboxylic acid . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
- Methodology : X-ray crystallography (single-crystal analysis) is definitive for confirming the tert-butyl and fluorophenylmethyl orientations. For example, related pyrazole-carboxylic acids show triclinic crystal systems (space group P1) with bond angles and lengths verified via diffraction data (e.g., C–C = 1.50–1.54 Å) . Complementary techniques include FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology : Solubility is tested in DMSO (primary solvent for biological assays) and aqueous buffers (pH 2–12). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Analogous compounds show stability in DMSO at –20°C for >6 months but degrade in basic aqueous media (pH >10) due to ester hydrolysis .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence conformational flexibility and target binding?
- Methodology : Computational modeling (DFT or molecular dynamics) evaluates steric hindrance and torsional angles. For example, tert-butyl groups in similar pyrazoles restrict rotation of the fluorophenylmethyl moiety, favoring a planar conformation that enhances π-π stacking with aromatic residues in enzyme active sites . Experimental validation uses SAR studies by synthesizing analogs with smaller substituents (e.g., methyl) and comparing binding affinities via SPR or ITC .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-validate results using orthogonal assays. For instance, if a kinase inhibition assay (FRET-based) conflicts with cellular viability data (MTT assay), perform Western blotting to confirm target modulation (e.g., phosphorylation status). Adjust experimental conditions (e.g., ATP concentration, serum content) to align in vitro and cell-based results .
Q. How can crystallographic data guide the design of derivatives with improved pharmacokinetic properties?
- Methodology : Analyze hydrogen-bonding motifs (e.g., carboxylic acid interactions with Lys or Arg residues) to optimize solubility. For example, replacing the carboxylic acid with a bioisostere (e.g., tetrazole) while retaining critical H-bonding patterns improves oral bioavailability. Validate via co-crystallization with target proteins (e.g., COX-2) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and troubleshoot racemization during acidic/basic steps by controlling temperature and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
